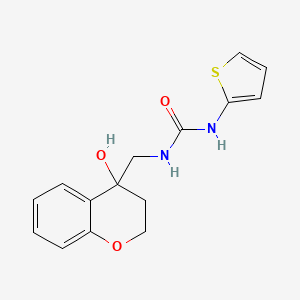
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It combines a chroman moiety, which is known for its stability and reactivity, with a thiophene ring that contributes to its electronic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- IUPAC Name : 1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The urea moiety is particularly significant as it can form hydrogen bonds with target proteins, influencing their activity. This interaction is crucial in the design of inhibitors for various enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases by mimicking natural substrates.
- Receptor Modulation : The thiophene ring may facilitate binding to receptor sites, altering signaling pathways related to cell growth and proliferation.
Biological Activities
Research has indicated several biological activities associated with compounds similar to this compound:
| Activity Type | Description |
|---|---|
| Antioxidant | Potential to scavenge free radicals, reducing oxidative stress. |
| Antimicrobial | Inhibition of bacterial growth, suggesting utility in treating infections. |
| Anticancer | Induction of apoptosis in cancer cells through targeted mechanisms. |
Case Study 1: Anticancer Activity
A study explored the anticancer properties of urea derivatives, including those similar to our compound. It was found that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis through the activation of caspase pathways. The structural similarity of this compound suggests it may have similar effects .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of chroman derivatives. Results indicated that compounds with chroman structures displayed significant inhibition against various bacterial strains, supporting the hypothesis that this compound could also possess similar antimicrobial properties .
Eigenschaften
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(17-13-6-3-9-21-13)16-10-15(19)7-8-20-12-5-2-1-4-11(12)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXDTUQVMEAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













